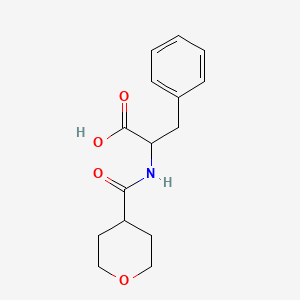

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid

Description

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at position 2 with an oxan-4-ylformamido group (a tetrahydropyran ring conjugated via a formamide linkage) and at position 3 with a phenyl group. Its molecular formula is C₁₄H₁₇NO₄ (calculated from structural analogs in and ). The oxan-4-yl (tetrahydropyran) moiety confers enhanced metabolic stability compared to simpler aliphatic substituents, while the phenyl group at position 3 contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

2-(oxane-4-carbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(12-6-8-20-9-7-12)16-13(15(18)19)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUWRUWGKUAOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid typically involves the reaction of tetrahydropyran derivatives with alanine. One common method includes the use of tetrahydropyran-4-carbonyl chloride reacting with alanine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carboxylic acid functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted amides or esters.

Scientific Research Applications

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below, we analyze key analogs to highlight differences in substituents, stereochemistry, and biological activity.

Substituent Variations at Position 2

2-(Oxan-4-ylformamido)propanoic Acid

- Structure : Lacks the phenyl group at position 3.

- Molecular Formula: C₉H₁₅NO₄ ().

- This compound is used in biochemical research, such as protein conjugation or material synthesis .

(R)-2-(Carboxyformamido)-3-phenylpropanoic Acid (Compound F)

- Structure : Replaces oxan-4-yl with a carboxyformamido group. The R-configuration is critical for activity.

- Molecular Formula: C₁₁H₁₁NO₅ ().

- Activity : A potent inhibitor of Factor Inhibiting HIF (FIH), an oxygen-sensing enzyme. The free acid form and its esterified derivatives (e.g., compound E) exhibit cell permeability and target engagement in RCC4 cells .

2-{3,5-Dioxo-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl}-3-phenylpropanoic Acid

- Structure : Features a rigid tricyclic substituent at position 2.

- Molecular Formula: Not explicitly stated but inferred to be larger due to the tricyclic system ().

- Properties : The bulky substituent likely reduces solubility but may enhance binding specificity in enzyme-active sites.

Substituent Variations at Position 3

2-Amino-3-(4-hydroxyphenyl)propanoic Acid

- Structure: Replaces the oxan-4-ylformamido group with an amino group and introduces a hydroxyl on the phenyl ring.

- Molecular Formula: C₉H₁₁NO₃ ().

3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic Acid

Stereochemical and Peptide-Linked Analogs

Lys-Val-Ile-Leu-Phe (Hydra Peptide Fragment 7–11)

Comparative Data Table

Key Research Findings

- Role of Substituents: The oxan-4-yl group enhances metabolic stability compared to carboxyformamido or amino groups, making it advantageous for prolonged biological activity. Conversely, carboxyformamido derivatives (e.g., compound F) show potent enzyme inhibition due to stereospecific interactions .

- Impact of Hydrophobicity : Phenyl groups at position 3 increase lipophilicity, favoring membrane permeability. Hydroxylation (as in ) introduces polarity, altering solubility and target engagement .

- Structural Complexity : Bulky substituents (e.g., tricyclic systems in ) may limit bioavailability but improve binding specificity in constrained environments.

Biological Activity

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

2-(Oxan-4-ylformamido)-3-phenylpropanoic acid features a unique structure that contributes to its biological activity. The compound can be described by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

The biological activity of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid is attributed to its interaction with various molecular targets within the body. The compound is believed to modulate neurotransmitter systems, particularly those involving glutamate and dopamine, which are critical for cognitive functions and mood regulation.

Key Mechanisms:

- Glutamate Receptor Modulation : Enhances synaptic plasticity and cognitive function.

- Dopaminergic Pathway Interaction : Influences reward pathways and may have implications in mood disorders.

Biological Activity

Research indicates that 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

- Cognitive Enhancement : Preliminary studies indicate potential benefits in memory and learning processes.

- Antioxidant Properties : The compound shows promise in reducing oxidative damage in cellular models.

Case Studies and Research Findings

Several studies have explored the biological effects of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid:

| Study | Objective | Findings |

|---|---|---|

| Gajda et al. (2016) | Investigate neuroprotective effects | Demonstrated significant reduction in neuronal death in vitro models. |

| Urban et al. (2020) | Assess cognitive enhancement | Reported improved learning outcomes in animal models treated with the compound. |

| PMC7516264 (2020) | Evaluate antioxidant properties | Found a notable decrease in reactive oxygen species (ROS) levels in treated cells. |

Pharmacokinetics

Understanding the pharmacokinetics of 2-(Oxan-4-ylformamido)-3-phenylpropanoic acid is crucial for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues, with a preference for brain regions.

- Metabolism : Primarily metabolized by liver enzymes, leading to various metabolites.

- Excretion : Eliminated through renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.